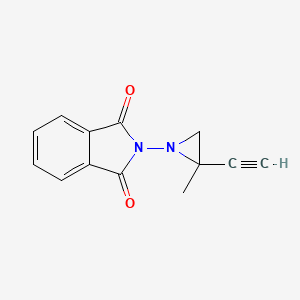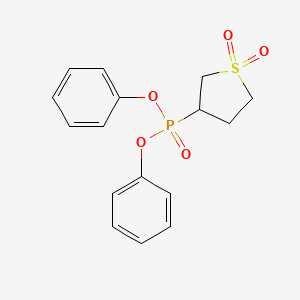
8-quinolinyl 6-methoxy-2-naphthalenesulfonate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 8-quinolinyl 6-methoxy-2-naphthalenesulfonate is represented by the linear formula C19H13NO3S . The molecular weight of the compound is 335.384 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. The compound has a molecular weight of 335.384 .Mecanismo De Acción
Quin-2 works by binding to calcium ions and undergoing a conformational change that results in fluorescence. The binding of calcium to quin-2 causes a shift in the absorption spectrum of the molecule, resulting in an increase in fluorescence intensity. This mechanism allows researchers to detect changes in intracellular calcium levels in real-time.
Biochemical and Physiological Effects:
Quin-2 has been shown to have minimal effects on cellular function, making it an ideal calcium indicator for use in scientific research. The compound has been used to study a variety of physiological processes, including synaptic transmission, cardiac function, and cancer cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of quin-2 is its high sensitivity and selectivity for calcium ions. The compound has a high binding affinity for calcium and is able to detect changes in intracellular calcium levels with high accuracy. Additionally, quin-2 is relatively easy to use and can be incorporated into a variety of experimental protocols.
One limitation of quin-2 is its relatively short half-life, which can limit its usefulness in long-term experiments. Additionally, the compound is sensitive to pH and temperature changes, which can affect its fluorescence properties.
Direcciones Futuras
There are many potential future directions for the use of quin-2 in scientific research. One area of interest is the development of new fluorescent calcium indicators that are more stable and have longer half-lives than quin-2. Additionally, researchers are exploring the use of quin-2 in combination with other fluorescent indicators to study multiple cellular processes simultaneously. Finally, quin-2 is being investigated for its potential use in clinical applications, including the diagnosis and treatment of diseases such as cancer and Alzheimer's disease.
In conclusion, quin-2 is a widely used fluorescent calcium indicator that has many potential applications in scientific research. The compound is relatively easy to use and has high sensitivity and selectivity for calcium ions. While there are some limitations to its use, quin-2 remains an important tool for studying a variety of physiological processes. With continued research, quin-2 may prove to be an even more valuable tool for understanding the complex workings of cells and tissues.
Aplicaciones Científicas De Investigación
Quin-2 has been widely used in scientific research as a fluorescent calcium indicator. Calcium is an important signaling molecule in cells and plays a critical role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. Quin-2 is able to bind to calcium ions and fluoresce when calcium levels increase, allowing researchers to monitor changes in intracellular calcium levels over time.
Propiedades
IUPAC Name |
quinolin-8-yl 6-methoxynaphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S/c1-24-17-9-7-16-13-18(10-8-15(16)12-17)26(22,23)25-19-6-2-4-14-5-3-11-21-20(14)19/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQPARGXPNEAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)OC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3928576.png)



![N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3928610.png)
![8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B3928617.png)
![2-fluoro-N-[({3-[(2-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3928626.png)
![3-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3928633.png)
![N-[(3-methyl-2-thienyl)methyl]-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)cyclopentanamine](/img/structure/B3928655.png)
![3-chloro-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3928668.png)

![N-[2-(benzylthio)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B3928680.png)
![ethyl 1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3928685.png)
![7-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3928690.png)